molecular formula C5H7N5O B15071949 2-Amino-5,7-dihydro-3H-purin-6(4H)-one

2-Amino-5,7-dihydro-3H-purin-6(4H)-one

Cat. No.: B15071949
M. Wt: 153.14 g/mol
InChI Key: ORSFRSRYZSZSIU-UHFFFAOYSA-N
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Description

Contextual Significance within Purine (B94841) Chemistry and Heterocyclic Systems

Purines are a class of nitrogen-containing heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.gov They are fundamental components of nucleic acids (adenine and guanine) and are therefore central to the processes of life. nih.gov The purine scaffold is also a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. irjms.com

2-Amino-5,7-dihydro-3H-purin-6(4H)-one fits within this significant class of molecules. Its core structure is analogous to guanine (B1146940), one of the four main nucleobases found in DNA and RNA. wikipedia.org However, the saturation at the 5,7-positions of the purine ring system distinguishes it from the fully aromatic guanine. This seemingly minor alteration can have profound effects on the molecule's electronic properties, solubility, and its ability to engage in intermolecular interactions such as hydrogen bonding and pi-stacking. The study of such dihydro-derivatives is crucial for understanding structure-activity relationships within the broader family of purine analogs.

Heterocyclic systems, in general, are of immense importance in chemistry. Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The introduction of heteroatoms (like nitrogen in the purine core) and modifications to the ring structure (such as partial saturation) are key strategies in drug design to modulate properties like lipophilicity, polarity, and metabolic stability.

Scope and Academic Relevance of the Compound in Contemporary Chemical Science

The academic relevance of this compound, in the absence of extensive empirical data, lies in its potential as a novel building block for chemical synthesis and as a probe for biochemical studies. The synthesis and characterization of new purine analogs are of continuous interest for their potential therapeutic applications, including as anticancer and antiviral agents. jyoungpharm.orgekb.eg

The exploration of non-natural purine derivatives helps in understanding the specific structural requirements for interaction with biological targets, such as enzymes and receptors. For instance, modifications to the purine ring can alter the binding affinity and selectivity for a particular protein. The dihydro-purinone core could serve as a scaffold for the development of new classes of enzyme inhibitors or modulators.

Furthermore, the study of such compounds contributes to the fundamental understanding of heterocyclic chemistry. Investigating the synthesis, reactivity, and properties of this compound would provide valuable insights into the effects of partial saturation on the purine system. Computational chemistry could play a significant role in predicting its properties and guiding future experimental work.

Detailed Research Findings

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular FormulaC₅H₇N₅OBased on its chemical structure.
Molar MassApproximately 153.14 g/mol Calculated from the molecular formula.
AppearanceLikely a white to off-white solidTypical appearance for purine derivatives. wikipedia.org
SolubilityPredicted to have low solubility in water, soluble in dilute acids and basesBased on the properties of guanine. wikipedia.orgnih.gov
Hydrogen Bond Donors3 (two from the amino group, one from the imidazole N-H)Inferred from the chemical structure.
Hydrogen Bond Acceptors2 (the carbonyl oxygen and the imidazole nitrogen)Inferred from the chemical structure.
TautomerismExpected to exhibit tautomerismA common feature of purine systems. nih.gov

Table 2: Potential Research Applications of this compound

Research AreaPotential ApplicationRationale
Medicinal ChemistryScaffold for drug discoveryThe purine core is a privileged structure in many approved drugs. irjms.com Analogs can be developed as anticancer or antiviral agents. jyoungpharm.orgekb.eg
Chemical BiologyProbe for studying protein-ligand interactionsAs a guanine analog, it could be used to study the binding sites of guanine-binding proteins.
Synthetic ChemistryIntermediate for the synthesis of more complex heterocyclesThe dihydro-purinone core can be a starting point for further chemical modifications.
Materials ScienceComponent of novel supramolecular structuresPurines are known to self-assemble through hydrogen bonding.

This compound represents an intriguing yet under-explored molecule within the vast landscape of purine chemistry. Its structural similarity to the vital nucleobase guanine, combined with the unique feature of a partially saturated pyrimidine ring, suggests a rich area for future research. While direct experimental data remains scarce, the foundational knowledge of purine and heterocyclic chemistry provides a solid framework for predicting its properties and potential applications. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential in advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

2-amino-1,4,5,7-tetrahydropurin-6-one

InChI

InChI=1S/C5H7N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1-3H,(H,7,8)(H3,6,9,10,11)

InChI Key

ORSFRSRYZSZSIU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Advanced Synthetic Strategies for 2 Amino 5,7 Dihydro 3h Purin 6 4h One and Its Derivatives

Multi-Component Reaction Methodologies for Dihydropurine Scaffolds

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov While specific MCRs for 2-Amino-5,7-dihydro-3H-purin-6(4H)-one are not extensively detailed, the principles are well-established through the synthesis of related heterocyclic systems like dihydropyridines (DHPs) and dihydropyrimidinones (DHPMs), which serve as valuable models. ijcrt.orgresearchgate.net The construction of the purine's fused-ring system often involves the initial formation of a substituted pyrimidine (B1678525) or imidazole (B134444) ring, followed by cyclization. researchgate.netmdpi.com

One-pot syntheses are advantageous as they reduce the need for intermediate purification steps, saving time, resources, and minimizing waste. mdpi.com The optimization of these reactions is critical to achieving high yields and purity. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, reaction temperature, and time. For instance, in the Hantzsch synthesis of dihydropyridines, a model for dihydropurine synthesis, optimization has led to significant improvements, achieving high yields of over 75% in just a few hours. nih.gov Solvent-free conditions have also proven effective, often leading to shorter reaction times and simpler work-up procedures. ichem.mdresearchgate.net

Microwave-assisted protocols represent another significant optimization strategy. In the synthesis of 1,4-dihydropyridines, microwave irradiation has been shown to accelerate the reaction, providing high yields in as little as 25-35 minutes. frontiersin.org These techniques could be adapted for dihydropurine synthesis to enhance efficiency.

Table 1: Comparison of Optimized Conditions in One-Pot Heterocyclic Synthesis
Reaction TypeConditionsCatalystReaction TimeYieldReference
Hantzsch Dihydropyridine (B1217469) SynthesisSolvent-free, Room TempCeric Ammonium (B1175870) Nitrate (B79036) (CAN)1-2.5 hGood to Excellent ijcrt.org
Hantzsch Dihydropyridine SynthesisNeat (Solvent-free)Phosphotungstic acid on Alumina2-3.5 h>75% nih.gov
Biginelli Dihydropyrimidinone SynthesisSolvent-free, RefluxHPA-Clay (2 mol%)1 h96% ichem.md
Polyhydroquinoline SynthesisAqueous MediumFe₃O₄@SiO₂30 min96% frontiersin.org

The choice of catalyst is paramount in MCRs, influencing reaction rates, yields, and selectivity. A wide array of catalysts has been developed for the synthesis of nitrogen-containing heterocycles. These range from simple acids and bases to more complex organocatalysts and metal-based systems. For dihydropyridine synthesis, catalysts such as ceric ammonium nitrate (CAN) have been used effectively under solvent-free conditions. ijcrt.org

In recent years, there has been a significant push towards heterogeneous catalysts, which can be easily recovered and reused, aligning with the principles of green chemistry. frontiersin.org Examples include:

Magnetic Nanoparticles: Catalysts like CoFe₂O₄@SiO₄-NH₂-Co(II) are magnetically separable, facilitating easy removal from the reaction mixture. frontiersin.org

Silica and Zirconium-Based Catalysts: Materials such as Fe₂O₃/ZrO₂ and zeolite-anchored Zr-ZSM-5 have demonstrated high efficiency and reusability. frontiersin.org

Clay-Supported Catalysts: Heteropolyacid-clay (HPA-Clay) has been used for Biginelli reactions, proving to be a recyclable and environmentally friendly option. ichem.md

Bio-organic catalysts, such as taurine, have also emerged as effective, green, and reusable options for promoting cyclo-condensation reactions in excellent yields. nih.gov For enantioselective synthesis, chiral isothiourea catalysts have been successfully employed to produce enantioenriched 1,4-dihydropyridines, a strategy that could potentially be applied to create chiral dihydropurine derivatives. rsc.orgnih.gov

Table 2: Selected Catalysts for Multi-Component Synthesis of Heterocycles
CatalystCatalyst TypeReactionKey AdvantagesReference
Melamine Trisulfonic Acid (MTSA)Solid Acid1,4-Dihydropyridine (B1200194) SynthesisEnvironmentally benign, effective in solvent-free conditions. researchgate.net
Phosphotungstic Acid on AluminaHeterogeneous Acid1,2-Dihydropyridine SynthesisReusable (up to 8 runs), high atom economy. nih.gov
TaurineBio-organicDihydropyrimidinone SynthesisGreen, reusable, promotes high yields. nih.gov
(R)-BTM (Isothiourea)OrganocatalystEnantioselective 1,4-Dihydropyridine SynthesisEnables synthesis of chiral molecules with high enantioselectivity. rsc.orgnih.gov
CuO NanoflakesMetal Oxide Nanoparticle1,4-Dihydropyridine SynthesisEfficient in water/ethanol (B145695) mixtures. researchgate.net

The principles of green chemistry are increasingly guiding the development of new synthetic methods. researchgate.net This involves minimizing waste, using less hazardous substances, and improving energy efficiency. In the context of dihydropurine synthesis, this translates to the use of eco-friendly solvents, solvent-free reaction conditions, and recyclable catalysts. ichem.md

The choice of solvent can profoundly impact reaction outcomes, affecting reaction rates and even stereoselectivity by differentially stabilizing reactants and transition states. wikipedia.org While many organic syntheses rely on volatile organic solvents, greener alternatives are gaining prominence:

Aqueous Media: Using water or aqueous ethanol mixtures can significantly improve the environmental profile of a synthesis. researchgate.netfrontiersin.org

Glycerol: This biodegradable, non-toxic, and inexpensive solvent has been successfully used for the one-pot synthesis of fused 1,4-dihydropyridine derivatives. sapub.org

Deep Eutectic Solvents (DES): These solvents are attractive alternatives to traditional ionic liquids due to their low cost, biodegradability, and low toxicity. ias.ac.in

Natural Product-Derived Catalysts/Solvents: In a novel approach, Citrus macroptera juice has been used as a natural acid catalyst for the Biginelli reaction to produce dihydropyrimidinone derivatives, eliminating the need for organic solvents. rsc.org

Solvent-free, or neat, reactions are another cornerstone of green synthesis, often leading to shorter reaction times, higher yields, and simplified product isolation. researchgate.netresearchgate.net

Targeted Derivatization and Functionalization Routes

Once the core dihydropurine scaffold is synthesized, its properties can be modulated through targeted derivatization and functionalization. This allows for the exploration of structure-activity relationships and the development of compounds with specific profiles.

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is crucial for the precise modification of complex scaffolds like purines. Direct C-H functionalization is a powerful modern strategy that avoids the need for pre-functionalized starting materials.

A notable example is the direct C-H cyanation of purines. nih.gov This method allows for the introduction of a cyano group at specific positions on the purine (B94841) ring system. The regioselectivity can be controlled by the electronic properties of substituents already on the ring. For instance, the reaction can be directed to the C8 position of the imidazole motif. However, the presence of a strong electron-donating group, such as a diethylamino group at the C6 position, can switch the regioselectivity to the C2 position of the pyrimidine ring. nih.gov This ability to selectively functionalize different positions opens up avenues for creating diverse libraries of purine derivatives. The introduced cyano group can then be further transformed into other functional groups like amides or oxazolines. nih.gov

Creating structural analogues and hybrid molecules is a common strategy in drug discovery to enhance activity, improve pharmacokinetic properties, or explore new biological targets. This involves either making small modifications to the core scaffold or conjugating it with other distinct chemical entities.

Synthesis of Analogues: The synthesis of analogues of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, a scaffold related to purines, has been achieved via microwave-assisted oxidative coupling, allowing for the introduction of various substituents. nih.gov Similar strategies can be envisioned for the dihydropurine core, where different aldehydes or other building blocks are used in MCRs to generate a library of analogues.

Synthesis of Hybrid Systems: Hybrid molecules are created by covalently linking two or more pharmacophores. This approach has been used to synthesize dihydropyrimidine (B8664642) and pyridazinone hybrids as potential anticancer agents. nih.gov In the purine field, conjugates of purines with amino acids have been synthesized as potential therapeutic agents. nih.govtandfonline.com For example, N-(purin-6-yl)dipeptides have been created through the nucleophilic substitution of chlorine in 6-chloropurine (B14466) with a dipeptide. nih.gov This strategy could be applied to the 2-amino-dihydropurinone core to generate novel hybrid compounds with unique biological properties.

Flow Chemistry and Continuous Processing in Dihydropurine Synthesis

The paradigm of chemical synthesis is undergoing a significant transformation, with continuous flow chemistry emerging as a powerful and enabling technology. nih.govmtak.hu This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple synthetic steps. mdpi.comnih.gov In the context of heterocyclic chemistry, and particularly in the synthesis of purine analogs, flow chemistry presents a compelling strategy to address challenges associated with hazardous reagents, prolonged reaction times, and scalability. mtak.hudurham.ac.uk

While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and successful applications of this technology in the synthesis of structurally related purine derivatives and other nitrogen-containing heterocycles provide a strong foundation for its potential implementation. nih.govacs.org

The primary advantages of employing flow chemistry for the synthesis of dihydropurine systems lie in the ability to handle reactive intermediates and hazardous reagents with greater control. For instance, reactions involving diazotization or the use of strong reducing agents, which can be challenging in large-scale batch reactors, can be performed with enhanced safety in the small, well-defined reaction channels of a microreactor. wikipedia.org The high surface-area-to-volume ratio in these reactors allows for efficient thermal management, preventing temperature fluctuations that could lead to side reactions and impurities. chimia.ch

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Dihydropurine Derivative

ParameterTraditional Batch SynthesisHypothetical Flow Synthesis
Reaction Time Hours to daysMinutes to hours
Safety Handling of hazardous reagents in large volumesSmall reaction volumes, contained system
Process Control Difficult to maintain precise temperature and mixingPrecise control over temperature, pressure, and mixing
Scalability Challenging, often requires re-optimizationReadily scalable by running the system for longer durations
Intermediate Isolation Often required, leading to potential yield lossCan be avoided through telescoped reactions
Product Purity May require extensive purificationOften higher due to better control over side reactions

Detailed research findings in the broader field of purine synthesis have demonstrated the feasibility of this approach. For example, the flow-biocatalyzed synthesis of vidarabine, an antiviral purine nucleoside, has been successfully demonstrated using immobilized enzymes in a continuous flow reactor. nih.gov This highlights the potential for integrating biocatalysis into continuous processes for the synthesis of purine analogs. Furthermore, multi-step flow synthesis has been employed for the preparation of various heterocyclic scaffolds, showcasing the modularity and versatility of this technology. nih.govuc.pt

The implementation of continuous processing for the synthesis of this compound and its derivatives could lead to more efficient, safer, and scalable manufacturing processes. The ability to precisely control reaction conditions would likely result in higher yields and purities, while the modular nature of flow chemistry setups would allow for the rapid synthesis of a library of derivatives for further research and development. google.com

Quantum Chemical and Computational Investigations of 2 Amino 5,7 Dihydro 3h Purin 6 4h One

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules like Guanine (B1146940). scitepress.org DFT calculations are employed to determine optimized geometries, analyze molecular orbitals, and map electrostatic potentials, which collectively define the molecule's chemical behavior. scitepress.orgnih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comyoutube.com For Guanine, which can exist in several tautomeric forms, DFT calculations are used to predict the precise bond lengths, bond angles, and dihedral angles for each stable conformer. acs.orgacs.org

Theoretical calculations have shown that there are small energy differences between the lowest energy tautomers of Guanine, making the precise prediction of their relative stabilities highly sensitive to the level of theory used. acs.org Advanced computational schemes have been developed to obtain highly accurate molecular structures by combining DFT with other methods like Møller-Plesset perturbation theory (MP2). acs.org These optimized geometries are crucial for the subsequent calculation of other molecular properties and for understanding how Guanine interacts with other molecules, including within DNA structures. nih.govacs.org Conformational analysis also extends to how Guanine's geometry changes in different environments, such as when it forms part of a larger biological assembly like a cyclic dinucleotide. rsc.org

Table 1: Selected Optimized Geometrical Parameters for Guanine Tautomers Note: Specific values are highly dependent on the level of theory and basis set used in the calculation. The data below is illustrative of typical computational outputs.

ParameterTautomerCalculated ValueComputational Method
N1-C6 Bond LengthG17K (keto-N7H)1.38 ÅB3LYP/6-311+G(d,p)
C6=O13 Bond LengthG17K (keto-N7H)1.24 ÅB3LYP/6-311+G(d,p)
N7-H16 Bond LengthG17K (keto-N7H)1.02 ÅB3LYP/6-311+G(d,p)
N1-C2-N3 AngleG19K (keto-N9H)124.5°B3LYP/6-311+G(d,p)

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the potential for intramolecular charge transfer. scitepress.orgnih.gov

For Guanine, DFT calculations show that the HOMO-LUMO gap is relatively small, suggesting it is a reactive molecule. scitepress.orgresearchgate.net The calculated HOMO-LUMO energy gap for a 12-mer single-strand Guanine oligomer is 3.31 eV. researchgate.net This electronic structure is fundamental to Guanine's role as the nucleobase most susceptible to oxidation in DNA. acs.orgnih.gov

Charge transfer phenomena are crucial in biological processes and the function of Guanine-based biosensors. nih.govacs.org Computational studies have investigated the mechanisms of charge transfer, revealing how a positive charge (hole) can migrate from the organic layer to a metal surface in a biosensor setup. nih.gov Theoretical models indicate that this charge transport is most efficient when there is electronic conjugation between the Guanine molecule and a linker attached to the surface. nih.govacs.org Furthermore, upon UV excitation, a significant charge-transfer character can develop between Guanine and a nearby water molecule, which is a key step in photodamage processes. rsc.org

Table 2: Calculated Frontier Orbital Energies for Guanine Systems

SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
12mer ssG Oligomer-5.36-2.053.31B3LYP/6-31G
Guanine Nucleobase-5.98-1.544.44B3LYP/6-311++G(d,p)
Guanine Nucleotide-6.10-1.394.71B3LYP/6-311++G(d,p)

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. uni-muenchen.de The MESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor) on the molecular surface. researchgate.net

For Guanine, MESP maps clearly identify the reactive sites for electrophilic attack. researchgate.netnih.gov The most negative regions, typically colored red, are localized around the N7, O6, and N3 atoms. researchgate.net These sites are electron-rich due to the presence of lone pairs and are therefore the most likely points of interaction with electrophiles or hydrogen bond donors. nih.govias.ac.in Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms of the amino group and the N-H bonds of the purine (B94841) ring. researchgate.net MESP analysis is a powerful tool for understanding intermolecular interactions, such as the specific hydrogen bonding patterns in the Guanine-Cytosine base pair. nih.govias.ac.in

Tautomeric Equilibrium and Interconversion Studies

Guanine can exist as several different tautomers, which are isomers that differ in the position of a proton. The relative stability of these tautomers is critical for the correct functioning of DNA, as the formation of rare tautomers can lead to point mutations. cuni.cz Computational studies have been essential in determining the relative energies of these tautomers and the barriers to their interconversion. cuni.cznih.gov

The conversion from one tautomer to another is not instantaneous but must overcome an energy barrier, known as the activation energy. DFT calculations can model the reaction pathway for this proton transfer and determine the height of this barrier. nih.govtsijournals.com

For isolated Guanine in the gas phase, the energy barrier for proton transfer from the common keto-amino form to a rare tautomer can be significant. For example, the ground-state energy barrier for the conversion between biologically relevant tautomers has been calculated to be 92 kJ/mol. nih.gov However, the presence of other molecules, particularly water, can act as a catalyst and drastically lower this barrier. nih.gov When a single water molecule is included in the calculation, it can facilitate the proton transfer via a shuttle mechanism, reducing the energy barrier to just 24 kJ/mol. nih.gov Some tautomerization pathways may proceed through even lower energy barriers, with calculated activation energies as low as ~5 kcal/mol (~21 kJ/mol). tsijournals.com These calculations demonstrate the kinetic feasibility of tautomer interconversion, especially in a biological environment.

Table 3: Calculated Energy Barriers for Guanine Tautomerization

Reaction ConditionCalculated Energy BarrierComputational Method
Gas Phase (Isolated)92 kJ/molBLYP/aug-cc-pVDZ
Water-Catalyzed (1 molecule)24 kJ/molBLYP/aug-cc-pVDZ
H-migration (G to transG4)~5 kcal/mol (~21 kJ/mol)DFT

The surrounding environment, especially the solvent, can have a profound impact on the relative stability of tautomers. acs.orgcuni.cz Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a bulk solvent like water. nih.govresearchgate.net

In the gas phase, DFT and other high-level calculations consistently show that the keto-amino tautomer with a hydrogen at the N7 position (G17K) is the most stable form (the global minimum). acs.orgcuni.cz The canonical form found in DNA, with the hydrogen at the N9 position (G19K), is a local minimum slightly higher in energy. cuni.cz

However, in a polar solvent environment, this stability order changes dramatically. acs.orgcuni.cz Solvation strongly stabilizes the more polar tautomers. Calculations show that in polar solvents, the canonical G19K tautomer becomes more stable than the G17K form. acs.org Even more strikingly, studies simulating bulk water have found that rare tautomers, which are highly unstable in the gas phase, become significantly favored. cuni.cz For instance, one study found that the global minimum in bulk water is a rare tautomer with hydrogens at the N3 and N7 positions, which is calculated to be 13 kcal/mol more stable than the canonical DNA form. cuni.cz This highlights the critical role of the solvent environment in dictating the tautomeric equilibrium of Guanine.

Table 4: Relative Stability of Guanine Tautomers in Gas Phase vs. Polar Solvent

TautomerRelative Energy (Gas Phase)Relative Stability in Polar Solvent
keto-N7H (G17K)Most Stable (Global Minimum)Less stable than G19K
keto-N9H (G19K, Canonical)Slightly less stable than N7HBecomes the dominant keto form
Rare Tautomers (e.g., N3H, N7H)Significantly less stableStrongly stabilized, can become global minimum

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No specific studies utilizing Molecular Dynamics (MD) simulations to investigate the dynamic behavior of 2-Amino-5,7-dihydro-3H-purin-6(4H)-one were found in the searched scientific literature.

Natural Bonding Orbital (NBO) Analysis and Inter/Intramolecular Interactions

There is no available research detailing the use of Natural Bonding Orbital (NBO) analysis to study the inter- and intramolecular interactions of this compound.

Non-Linear Optical (NLO) Properties Theoretical Prediction

A theoretical prediction of the Non-Linear Optical (NLO) properties of this compound has not been reported in the reviewed literature.

Atoms in Molecules (AIM) Theory for Chemical Bonding Analysis

No publications were identified that apply the Atoms in Molecules (AIM) theory to analyze the chemical bonding in this compound.

Theoretical Spectroscopy (e.g., Simulated IR, Raman, UV-Vis spectra)

Simulated Infrared (IR), Raman, or UV-Vis spectra for this compound based on theoretical calculations are not available in the public domain.

Reactivity and Mechanistic Investigations of 2 Amino 5,7 Dihydro 3h Purin 6 4h One

Reaction Kinetics and Thermodynamic Studies

The thermodynamic stability of isoguanine (B23775) and its derivatives plays a crucial role in their chemical reactivity and biological potential. Theoretical studies have been instrumental in elucidating the tautomeric preferences of isoguanine, which significantly influence its reaction pathways. The tautomeric properties of isoguanine are highly sensitive to its environment. While certain tautomers are predominant in the gas phase, polar solvents and the microenvironment of DNA can dramatically alter this preference, favoring tautomers that are otherwise minor species. nih.gov This modulation of tautomeric equilibrium by the surrounding medium has profound implications for understanding spontaneous mutations. nih.gov

One of the key reactions of isoguanine that has been studied from a thermodynamic and kinetic perspective is its deamination. Theoretical calculations have explored the mechanisms of deamination with water, hydroxide (B78521) ions, and a combination of both. nih.gov These studies have determined the thermodynamic properties (ΔE, ΔH, and ΔG) and activation energies for various reaction pathways. nih.gov The deamination is more favorable when proceeding through the deprotonated form of isoguanine in the presence of water. nih.gov The Gibbs energy of activation for the reaction of isoguanine with OH⁻/H₂O has been calculated to be as low as 172.6 kJ mol⁻¹, indicating the most feasible pathway in an aqueous solution. nih.gov

In the context of nucleic acid structures, the incorporation of isoguanine derivatives has been shown to impact thermodynamic stability. For instance, the presence of an isoguanosine (B3425122) derivative in a G-quadruplex structure can significantly decrease its stability. The change in Gibbs free energy (ΔΔG°₃₇) upon substitution can be as high as 3.39 kcal/mol, indicating a substantial destabilizing effect.

Reaction/ProcessKey Thermodynamic/Kinetic ParameterValueMethod
Deamination with OH⁻/H₂OGibbs Energy of Activation (ΔG‡)172.6 kJ mol⁻¹Theoretical Calculation
TautomerismEnvironmental ModulationSignificant shift in tautomeric equilibrium from gas phase to polar solvents/DNATheoretical Calculation
G-quadruplex DestabilizationChange in Gibbs Free Energy (ΔΔG°₃₇)up to 3.39 kcal/molExperimental (Thrombin Time Assay)

Mechanistic Pathways of Chemical Transformations

The reactivity of 2-Amino-5,7-dihydro-3H-purin-6(4H)-one is characterized by its susceptibility to attack by both electrophiles and nucleophiles, as well as its involvement in radical-mediated processes.

Electrophilic and Nucleophilic Reactions

The purine (B94841) ring system of isoguanine, with its electron-rich nitrogen and carbon atoms, is a target for electrophilic attack. While specific studies on the electrophilic substitution of isoguanine are limited, the general reactivity of purines suggests that reactions such as halogenation and alkylation are possible. The low reactivity of purines towards electrophilic substitution often necessitates the use of activating groups or harsh reaction conditions. researchgate.net The mechanism of electrophilic aromatic substitution typically involves the formation of a resonance-stabilized cationic intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. wikipedia.org

Conversely, the isoguanine structure also possesses sites susceptible to nucleophilic attack. A key example is the deamination reaction, which involves the nucleophilic attack of a water molecule or a hydroxide ion at the C6 position, leading to the substitution of the amino group with a hydroxyl group and the formation of xanthine. nih.gov Theoretical studies have detailed the mechanistic pathways of this transformation, highlighting the role of proton transfers and the formation of tetrahedral intermediates. The reaction is significantly facilitated in the presence of a hydroxide ion, which acts as a more potent nucleophile than water. nih.gov The calculated activation energy for the deamination with a hydroxide ion is considerably lower than with water alone, underscoring the importance of pH in this reaction. nih.gov

Radical Reactions

Isoguanine can be formed as a product of oxidative damage to adenine (B156593) in DNA through radical reactions. nih.gov Theoretical studies have investigated the mechanisms of isoguanine formation initiated by the hydroxyl radical (•OH) attack on adenine. nih.gov The reaction proceeds in two main steps. The first involves the formation of a reactant complex between adenine and the hydroxyl radical, leading to the cleavage of a C-H bond. nih.gov The subsequent step involves either a direct hydrogen transfer (enol-keto tautomerization) or an indirect, water-mediated hydrogen transfer. nih.gov The water-assisted pathway has a significantly lower reaction barrier, making it the more favorable route. nih.gov Both reaction pathways leading to the formation of isoguanine from adenine and a hydroxyl radical are calculated to be exothermic and spontaneous. nih.gov

Catalytic Transformations Involving the Dihydropurine Core

While specific research on catalytic transformations directly involving the dihydropurine core of this compound is not extensively documented, the general principles of heterocyclic catalysis can be applied. The dihydropurine structure contains double bonds that could potentially undergo catalytic hydrogenation. Catalytic hydrogenation of unsaturated systems typically involves the use of transition metal catalysts such as platinum, palladium, or nickel, which facilitate the addition of hydrogen across the double bonds. nih.gov This process is fundamental in organic synthesis for the reduction of various functional groups. The mechanism generally involves the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the substrate. mdpi.com Given the presence of the dihydropyrimidine (B8664642) ring within the isoguanine structure, it is conceivable that under appropriate catalytic conditions, further reduction of the purine core could be achieved.

Photochemical and Photophysical Reaction Mechanisms

The interaction of isoguanine with ultraviolet (UV) light has been a subject of detailed investigation, particularly in the context of the prebiotic origins of life and the photostability of nucleic acid bases. nih.govresearchgate.net Upon absorption of UV radiation, isoguanine exhibits complex photodynamics that are dependent on its tautomeric form. escholarship.org

Studies using steady-state and femtosecond broadband transient absorption spectroscopies, complemented by quantum mechanical calculations, have revealed that protonated isoguanine decays on ultrafast timescales (hundreds of femtoseconds to less than 2 picoseconds) following UV excitation. nih.govrsc.orgrsc.org This rapid decay is attributed to barrierless paths connecting the bright S₁ (ππ*) excited state with various internal conversion funnels, which efficiently dissipate the absorbed energy as heat. nih.gov This photophysical behavior renders protonated isoguanine photostable, a crucial property for molecules to survive the intense UV radiation of the early Earth. nih.govresearchgate.net

The primary relaxation mechanism for isoguanine nucleosides (2'-deoxyisoguanosine and isoguanosine) in aqueous solutions also involves non-radiative decay pathways from the S₁(ππ*) state to the ground state. rsc.orgrsc.org This efficient internal conversion makes these purine nucleosides photostable in solution. rsc.orgrsc.org

Tautomer/FormExcited State LifetimeDecay PathwayPhotostability
Protonated IsoguanineUltrafast (fs to <2 ps)Internal conversion from S₁(ππ)High
Isoguanine NucleosidesUltrafast (fs to <2 ps)Non-radiative decay from S₁(ππ)High

Redox Chemistry and Electrochemical Behavior

The redox properties of this compound are of interest due to the role of electron transfer processes in biological systems and the potential for developing electrochemical sensors. While the electrochemical behavior of isoguanine has not been as extensively studied as that of its isomer, guanine (B1146940), some insights can be drawn from related compounds.

The oxidation of purines, including guanine, is a key event in oxidative DNA damage. nih.govnih.gov The electrochemical oxidation of guanine typically proceeds via a multi-electron, multi-proton process. researchgate.net The oxidation of 8-oxoguanine, a common product of guanine oxidation, occurs at a lower potential than guanine itself, making it a useful biomarker for oxidative stress. researchgate.net

It is expected that isoguanine would also undergo electrochemical oxidation, likely at a potential influenced by the positions of the amino and carbonyl groups. The dihydropurine core, with its multiple nitrogen atoms and conjugated system, provides sites for both oxidation and reduction. The electrochemical reduction of related nitro-substituted dihydropyrimidinide compounds has been shown to proceed in a multi-electron step, leading to the formation of the corresponding amino derivative. mdpi.com The specific redox potentials and mechanisms for isoguanine would require dedicated electrochemical studies, such as cyclic voltammetry, to be fully elucidated.

Molecular Interactions and Recognition Studies

Supramolecular Assembly and Self-Organization Phenomena

Isoguanine (B23775) and its nucleoside, isoguanosine (B3425122), exhibit a remarkable capacity for self-assembly into highly ordered supramolecular structures. This behavior is governed by a combination of specific hydrogen bonding patterns and other non-covalent forces, allowing for the formation of complex architectures distinct from those formed by its canonical isomer, guanine (B1146940). rsc.org

The hydrogen bonding capabilities of isoguanine are central to its structural diversity. Unlike guanine, which typically forms tetramers (G-quartets), isoguanine can form tetrads, pentads, and other higher-order assemblies depending on the environmental conditions. acs.org

In the absence of templating metal ions, isoguanine can form a tetrad structure characterized by a unique "crossing" hydrogen bond network. rsc.org This involves an N6–H6⋯O2 hydrogen bond that crosses with an N1–H1⋯O2 hydrogen bond. rsc.org However, the most notable self-assembled structure is a planar, star-shaped pentameric assembly, known as an "isoG-star" or isoG5. nih.gov X-ray crystal structures have confirmed the formation of these H-bonded pentamers. nih.gov

The hydrogen bonding network in the isoG5 assembly is distinct, with the N3 position of the purine (B94841) ring acting as a crucial hydrogen bond acceptor. nih.gov In a deoxy-isoguanosine assembly, the key hydrogen bond distances were determined to be 2.71 ± 0.03 Å for N1–O2 and 2.88 ± 0.03 Å for N6–N3. nsf.gov When incorporated into DNA duplexes, isoguanine can form stable base pairs, such as the isoguanine:cytosine (iG:C) pair, which adopts a reverse Watson-Crick configuration. nih.gov

The planar isoG5 pentamers serve as building blocks for larger, three-dimensional structures through π-π stacking interactions. Two isoG5 units can stack on top of each other to form a decameric sandwich complex (isoG10). nih.gov This stacking is stabilized by a combination of π-π interactions between the aromatic purine rings and cation-dipole interactions involving a centrally chelated metal ion. nsf.govresearchgate.net The distance between the stacked isoG5 layers has been measured to be between 3.20 and 3.37 Å. nsf.gov This arrangement can extend further to form multi-layered structures, such as a 20-mer assembly (isoG20), demonstrating a long-range organizational capacity driven by these non-covalent forces. nsf.gov

Ligand Binding Studies at a Molecular Level

Isoguanine's unique hydrogen-bonding donor and acceptor pattern allows it to participate in molecular recognition events that expand beyond the canonical Watson-Crick paradigm. This has made it a valuable tool in the development of artificial genetic systems and in the study of metal ion coordination.

Isoguanine is a key component in the exploration of alternative genetic pairing systems. It can form a highly stable base pair with isocytosine (B10225) (isoC), which is noted to be more stable than the natural guanine-cytosine or adenine-thymine pairs. acs.org This stability has made the isoG-isoC pair a cornerstone for expanding the genetic alphabet. acs.org Furthermore, isoguanine has been utilized in the development of "hachimoji DNA," an eight-letter genetic system, where it pairs with 1-methylcytosine. wikipedia.org

The incorporation of isoguanine can also induce unusual DNA structures. It is a potent inducer of parallel-stranded DNA duplexes, where iG:C pairs adopt a reverse Watson-Crick geometry. nih.gov These parallel duplexes exhibit different structural characteristics from canonical B-DNA, with two grooves of similar width and depth. nih.gov The thermodynamic stability of isoguanine-containing duplexes has been quantified in various systems, highlighting its robust pairing capabilities. For instance, an RNA duplex containing an isoguanosine and pseudocytidine pair shows high thermal stability, comparable to that of a natural G-C pair. acs.org

Pairing in DuplexSystemMelting Temperature (Tm)Reference
iso-rG / ψ-rC (pseudocytidine)13-mer RNA62.6 °C acs.org
rC / rG (canonical)13-mer RNA63.1 °C acs.org
U / rA (canonical)13-mer RNA56.5 °C acs.org

The self-assembly of isoguanine is strongly influenced by the presence of metal cations, which act as templates, stabilizing specific supramolecular structures through chelation. The star-shaped isoG5 pentamer possesses a central cavity with C5 symmetry that is significantly larger than the cavity in a G-quartet. nih.gov This unique geometry makes it an exceptionally effective and selective chelating agent for large metal ions. nih.gov

Notably, the isoG5 cavity is an ideal fit for the cesium ion (Cs+, radius = 174 pm), leading to a high affinity and selectivity for Cs+ over other alkali and alkaline earth metals. nih.govresearchgate.net This has positioned isoguanosine derivatives as potential agents for the extraction of radioactive caesium-137. nih.gov

Different metal ions can template the formation of different structures. While large ions like Cs+ favor pentameric assemblies (pentaplexes), other ions can induce different arrangements. nih.gov For example, the presence of K+ or Ba2+ can lead to the formation of stable octameric structures, where the cation is sandwiched between two tetrameric units. rsc.orgacs.org The association constant for a self-assembled (isoG)8-K+ ionophore was determined to be high (log Ka = 8.2 M-1), with a binding affinity comparable to that of dicyclohexano-18-crown-6 (B99776) ether. acs.org In contrast, smaller ions like Li+ are less effective at stabilizing these assemblies. rsc.org

CationObserved Isoguanosine AssemblyReference
Li+Unstable tetramerization rsc.org
Na+Stabilizes tetramer at low concentration; pentaplex formation also observed rsc.orgacs.org
K+Forms octamers; (isoG)8-K+ sandwich complex (log Ka = 8.2 M-1) rsc.orgacs.org
Ba2+Forms stable octamers rsc.org
Cs+Selective formation of pentaplexes; (isoG)10Cs+ and (isoG)20Cs33+ sandwich complexes nih.govresearchgate.net

Development of Molecular Sensors and Probes

The unique recognition and assembly properties of isoguanine have been harnessed in the development of specialized molecular sensors and probes. Its ability to form distinct structures upon binding or within specific environments allows for the generation of detectable signals.

A notable example is the use of a modified isoguanosine, z8isoGd, as a fluorescent sensor for detecting mismatched DNA duplexes. rsc.org This application leverages the specific structural changes that occur upon hybridization to produce a fluorescent response. Additionally, oligonucleotides containing isoguanine have been functionalized with fluorescent molecules like pyrene. These pyrene-labeled probes are used in hybridization studies, where changes in fluorescence signal the formation of the desired duplex structure. acs.org Multifunctionalized DNA probes incorporating isoguanine have also been designed to amplify fluorescence signals in nucleic acid detection assays. nih.gov

Bio-organic Chemistry of Dihydropurine Systems

The bio-organic chemistry of dihydropurine systems, such as 2-Amino-5,7-dihydro-3H-purin-6(4H)-one, is fundamentally linked to the chemistry of its parent purine, guanine. Guanine, with the IUPAC name 2-Amino-1,7-dihydro-6H-purin-6-one, is a cornerstone of nucleic acids. wikipedia.orgsigmaaldrich.com Dihydropurine systems often arise from the reduction or oxidation of the parent purine bases. A critically important and well-studied example of a dihydropurine system in a biological context is 8-oxo-7,8-dihydroguanine (8-oxoG), a major product of oxidative DNA damage. nih.govnih.gov This section will focus on the molecular interactions of such dihydropurine systems, with a particular emphasis on insights gained from the study of 8-oxoG.

Interactions with Nucleic Acids and DNA Adducts

Dihydropurine systems, when incorporated into nucleic acid structures, can significantly alter their properties and interactions. The saturation of one of the double bonds in the purine ring system, as is the case in this compound, disrupts the planarity and aromaticity of the parent guanine molecule. This structural change has profound implications for base pairing and stacking within the DNA double helix.

One of the most extensively studied dihydropurines, 8-oxoG, provides a clear example of altered nucleic acid interactions. Due to its altered electronic and steric properties, 8-oxoG can mispair with adenine (B156593) (A) during DNA replication, leading to G:C to T:A transversion mutations. nih.gov This mispairing is a critical event in mutagenesis and carcinogenesis.

Furthermore, dihydropurines can be involved in the formation of DNA adducts, which are segments of DNA covalently bound to a chemical species. mdpi.com The nucleophilic centers in the purine ring, particularly the N7 position of guanine, are susceptible to attack by electrophilic agents, leading to adduct formation. atdbio.com In the case of dihydropurines, the altered electronic structure can influence the reactivity of these centers. For instance, 8-oxoG is more susceptible to further oxidation than guanine, leading to the formation of other lesions like spiroiminodihydantoin and guanidinohydantoin (B12948520). mdpi.com These subsequent products are also forms of DNA adducts that can interfere with DNA replication and transcription.

The table below summarizes key interactions and adducts related to dihydropurine systems, primarily drawing from studies on 8-oxoG.

Dihydropurine SystemInteracting PartnerType of InteractionConsequence
8-oxo-7,8-dihydroguanine (8-oxoG)Adenine (A)Mispairing during replicationG:C to T:A transversions nih.gov
8-oxo-7,8-dihydroguanine (8-oxoG)Reactive Oxygen Species (ROS)Further OxidationFormation of spiroiminodihydantoin and guanidinohydantoin adducts mdpi.com
Guanine (parent purine)Electrophilic agentsCovalent bond formation (adduct)Disruption of DNA structure and function atdbio.com

Molecular Mechanisms of Enzyme Interactions

The presence of dihydropurine systems within DNA elicits responses from various cellular enzymes, particularly those involved in DNA repair. The cellular machinery recognizes these altered bases as damage that needs to be rectified to maintain genomic integrity.

The base excision repair (BER) pathway is the primary mechanism for removing oxidized bases like 8-oxoG from DNA. nih.govnih.gov The key enzyme in this process is 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 specifically recognizes and binds to 8-oxoG within the DNA duplex. nih.gov Upon binding, OGG1 catalyzes the cleavage of the N-glycosidic bond between the damaged base and the deoxyribose sugar, excising the 8-oxoG and leaving an apurinic/apyrimidinic (AP) site. nih.gov This AP site is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence.

Interestingly, the interaction between OGG1 and the excised 8-oxoG base can also have signaling functions. The OGG1•8-oxoG complex can act as a guanine nucleotide exchange factor (GEF), activating small GTPases like RAC1, which are involved in cellular signaling pathways, including those related to inflammation. mdpi.com

Recent studies have also suggested that the interaction between 8-oxoG and BER enzymes can have epigenetic-like regulatory roles. The formation and repair of 8-oxoG in the promoter regions of certain genes, such as VEGF, can lead to an increase in their transcription. nih.govacs.org The repair process, initiated by OGG1, can lead to a structural shift in the DNA, such as the formation of a G-quadruplex, which can modulate gene expression. acs.org

The table below details some of the key enzyme interactions with the dihydropurine system 8-oxoG.

EnzymeDihydropurine SubstrateMolecular ActionBiological Outcome
8-oxoguanine DNA glycosylase 1 (OGG1)8-oxo-7,8-dihydroguanine (8-oxoG) in DNACleavage of N-glycosidic bondInitiation of Base Excision Repair (BER) nih.govnih.gov
OGG1 in complex with free 8-oxoGSmall GTPases (e.g., RAC1)Guanine nucleotide exchange factor (GEF) activityActivation of cellular signaling pathways mdpi.com
Base Excision Repair (BER) pathway enzymes8-oxo-7,8-dihydroguanine (8-oxoG) in promoter regionsRepair of the lesionModulation of gene transcription (e.g., VEGF) nih.govacs.org

Advanced Analytical Methodologies for 2 Amino 5,7 Dihydro 3h Purin 6 4h One

Chromatographic Separation Techniques Development

Chromatographic techniques are fundamental for the separation of 2-Amino-5,7-dihydro-3H-purin-6(4H)-one from complex mixtures, ensuring selectivity and enabling accurate quantification. The development of these methods involves the careful selection of stationary and mobile phases to achieve optimal resolution and peak shape.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) derivatives. For a polar compound like isoguanine (B23775), reversed-phase (RP) HPLC is a common approach. The development of an HPLC method requires meticulous optimization of several parameters to achieve the desired separation.

Column Selection: The choice of the stationary phase is paramount. C18 columns are widely used for the separation of polar compounds. The selection of a specific C18 column depends on factors such as particle size, pore size, and surface area, which influence resolution, efficiency, and analysis time.

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. The ratio of these components is adjusted to control the retention time of the analyte. To improve peak shape and control the ionization state of isoguanine, buffers and additives are incorporated into the mobile phase. Common choices include formate (B1220265) or acetate (B1210297) buffers.

Illustrative HPLC Method Parameters for Polar Compounds:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Detection UV at 260 nm

This table presents a typical starting point for the development of an HPLC method for a polar compound like isoguanine. Actual conditions would require optimization.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. HILIC utilizes a polar stationary phase (e.g., silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This technique facilitates the retention of polar analytes.

The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. The elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase. HILIC is particularly well-suited for the separation of nucleobases and their derivatives. A study on the separation of purine and pyrimidine (B1678525) bases demonstrated the effectiveness of HILIC for such compounds. fda.gov

Typical HILIC Method Parameters for Polar Analytes:

ParameterCondition
Column Amide-based, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium (B1175870) Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 95% to 50% B over 8 minutes
Flow Rate 0.4 mL/min
Detection UV at 260 nm or Mass Spectrometry

This table provides an example of typical HILIC conditions that could be adapted for the analysis of isoguanine.

Hyphenated Techniques for Advanced Analysis (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of biomolecules, including this compound, in complex biological matrices. This hyphenated technique combines the separation power of LC with the high specificity and sensitivity of MS/MS detection.

LC-MS/MS analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar and ionizable compounds like isoguanine. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity, minimizing interferences from the sample matrix.

The use of stable isotope-labeled internal standards is a common practice in quantitative LC-MS/MS to correct for variations in sample preparation and instrument response. For instance, the quantification of isoguanosine (B3425122), the ribonucleoside of isoguanine, has been successfully achieved in biological fluids like urine and cerebrospinal fluid using isotope dilution LC-MS/MS. nih.gov

Key Aspects of LC-MS/MS Method Development:

Ionization Source Optimization: Fine-tuning parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the analyte.

Selection of MRM Transitions: Identifying the most abundant and stable precursor and product ions for both the analyte and the internal standard to ensure sensitivity and specificity.

Collision Energy Optimization: Determining the optimal collision energy to generate the highest intensity of the desired product ion.

Sample Preparation: Developing an efficient extraction procedure to remove interfering substances from the biological matrix and concentrate the analyte.

Quantitative Analysis Method Development and Validation

The development of a quantitative analytical method is a systematic process that culminates in method validation to ensure its reliability for the intended application. Validation is performed according to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value. Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Example Validation Parameters for a Bioanalytical Method:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Stability Analyte is stable under defined storage and processing conditions

This table outlines typical acceptance criteria for the validation of a bioanalytical method.

The development and validation of advanced analytical methodologies are crucial for the reliable measurement of this compound. The strategic application of HPLC, HILIC, and particularly LC-MS/MS, coupled with rigorous method validation, ensures the generation of high-quality data for scientific research and other applications.

Emerging Research Areas and Future Perspectives

Prebiotic Chemistry Relevance

The origin of life and the chemical processes that led to the formation of essential biomolecules, such as nucleic acids, are central questions in prebiotic chemistry. Purine (B94841) nucleobases are fundamental components of RNA and DNA, and their formation under plausible early Earth conditions is a key area of investigation. While the prebiotic synthesis of canonical purines like adenine (B156593) and guanine (B1146940) from simple precursors like hydrogen cyanide has been extensively studied, the potential roles of modified or related purine structures are also of growing interest. nih.govnih.gov

Research has shown that a variety of modified purines can be synthesized under conditions mimicking a prebiotic drying lagoon or beach environment. nih.gov These non-canonical purines could have played a significant role in the RNA world by expanding the functional repertoire of ribozymes, potentially contributing to the formation of hydrophobic binding pockets. nih.govtdl.org

Although the direct prebiotic synthesis of 2-Amino-5,7-dihydro-3H-purin-6(4H)-one has not been explicitly documented, the demonstrated formation of 8-oxo-purines in divergent prebiotic pathways for ribonucleotide synthesis suggests that variations of the purine core were likely present on the primitive Earth. nih.gov The formation of such derivatives highlights the chemical diversity that could have arisen from common precursors. The study of dihydro-purine derivatives like this compound is therefore a plausible and important avenue for future prebiotic chemistry research. Understanding the formation pathways and stability of such compounds could provide a more complete picture of the chemical landscape from which life emerged.

Table 1: Key Concepts in the Prebiotic Synthesis of Purine Derivatives

ConceptDescriptionPotential Relevance to this compound
Precursor Molecules Simple molecules like hydrogen cyanide, formamide, and urea (B33335) are considered key starting materials for the abiotic synthesis of purines. nih.govresearchgate.netThe synthesis of the dihydropurine ring system could potentially occur from similar simple precursors under specific prebiotic conditions.
Modified Purines Non-canonical purines can be formed alongside adenine and guanine, potentially expanding the functional capabilities of early RNA molecules. nih.govThis compound represents a modified purine that could have been part of the prebiotic chemical inventory.
8-Oxo-Purines The synthesis of 8-oxo-purine nucleotides has been demonstrated in divergent prebiotic pathways, suggesting their potential role in early genetic material. nih.govThe formation of a dihydro-purine derivative could be mechanistically related to the formation of oxidized purines, sharing common intermediates or reaction conditions.
RNA World Hypothesis This hypothesis posits that RNA was the primary form of genetic material and catalytic molecule before the advent of DNA and proteins. The inclusion of modified bases could have enhanced the functionality of ribozymes. nih.govtdl.orgIf present, this compound could have been incorporated into early RNA-like polymers, influencing their structure and catalytic activity.

Materials Science Applications (e.g., advanced functional materials)

The unique self-assembly properties of guanine and its derivatives have positioned them as promising building blocks for the development of advanced functional materials. These materials have potential applications in nano- and opto-electronics. researchgate.net The ability of guanosine (B1672433) derivatives to form ordered supramolecular structures, such as nanoribbons and G-quadruplexes, through hydrogen bonding is a key driver of this research. researchgate.nettu-chemnitz.de

While direct applications of this compound in materials science have yet to be reported, its structural analogy to guanine suggests a similar potential for self-assembly and the formation of novel supramolecular architectures. The presence of the amino and carbonyl groups, which are crucial for the hydrogen-bonding networks in guanine-based materials, indicates that this compound could also form predictable and ordered structures.

The investigation into the self-assembly of lipophilic guanosine derivatives has shown that they can form highly ordered two-dimensional networks at solid-liquid interfaces. researchgate.net These findings open up possibilities for creating molecular-scale architectures for new hybrid molecular electronics. Future research could explore whether this compound, or its suitably functionalized derivatives, can be directed to self-assemble into nanowires, gels, or thin films with interesting electronic or optical properties. The altered electronic nature of the dihydropurine ring compared to the fully aromatic purine ring might also lead to unique material properties.

Crystal Engineering and Solid-State Chemistry

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. Hydrogen bonding is a powerful tool in crystal engineering for controlling the formation of specific supramolecular structures. rsc.org The study of the solid-state structures of purine derivatives is crucial for understanding their intermolecular interactions and for designing new crystalline materials.

A detailed crystal structure of this compound is not yet available in the public domain. However, the crystal structure of a closely related compound, disodium (B8443419) 2-amino-6-oxo-6,7-dihydro-1H-purine-1,7-diide heptahydrate, provides valuable insights into the potential solid-state behavior of this class of molecules. nih.gov In this structure, the deprotonated guanine molecules are arranged in centrosymmetric pairs and form extensive hydrogen bonds with surrounding water molecules. nih.gov This demonstrates the strong propensity of the 2-amino-purinone core to participate in hydrogen-bonding networks.

The study of hydrogen-bonding patterns in other purine derivatives, such as 8-substituted purines, has revealed a rich variety of intermolecular interactions, including Watson-Crick and Hoogsteen geometries. nih.govacs.org These interactions are fundamental to the structure and function of nucleic acids and can be exploited in the design of new materials.

Future research in the crystal engineering of this compound would involve its crystallization and structure determination using X-ray crystallography. wikipedia.org This would reveal its preferred hydrogen-bonding motifs, molecular conformation, and packing arrangements. Such information would be invaluable for designing co-crystals and other multi-component crystalline materials with tailored architectures and properties. The potential for polymorphism, where the compound can exist in different crystalline forms, would also be an important area of investigation, as different polymorphs can exhibit distinct physical properties.

Q & A

Q. How can researchers confirm the structural identity of 2-Amino-5,7-dihydro-3H-purin-6(4H)-one using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to identify characteristic peaks. For example, the NH2_2 group typically appears as a broad singlet near δ 6.5–7.5 ppm, while the purine ring protons resonate between δ 7.8–8.5 ppm . Compare with reference data for tautomeric forms (e.g., 2-amino-7-methyl-1,7-dihydro-6H-purin-6-one, which shows distinct shifts due to methyl substitution) .
  • Infrared Spectroscopy (IR): Confirm the presence of amine (N–H stretch at ~3200–3400 cm1^{-1}) and carbonyl (C=O stretch at ~1650–1700 cm1^{-1}) groups .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion [M+H]+^+. For derivatives, fragmentation patterns can distinguish substituents (e.g., nitro or halogen groups) .

Q. What synthetic routes are reported for this compound, and what are their limitations?

Methodological Answer:

  • Cyclocondensation: React 4,5-diaminopyrimidine derivatives with carbonyl sources (e.g., urea or phosgene) under reflux conditions. Yields are moderate (~50–60%) but sensitive to solvent polarity .
  • Solid-Phase Synthesis: Used for derivatives (e.g., antiprotozoal agents), enabling regioselective functionalization. However, purification of intermediates can be challenging .
  • Limitations: Tautomerism (e.g., 6H vs. 4H forms) may complicate product isolation. Use HPLC to monitor reaction progress and validate purity .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR spectral data for tautomeric forms of this compound?

Methodological Answer:

  • Dynamic NMR (DNMR): Detect tautomeric equilibria by variable-temperature NMR. For example, broadening of NH2_2 signals at higher temperatures indicates proton exchange between 6H and 4H tautomers .
  • Computational Modeling: Use ACD/Labs Percepta or Gaussian software to predict chemical shifts for tautomers. Compare with experimental data to assign dominant forms .
  • X-ray Crystallography: Resolve ambiguities by determining crystal structures. For example, hydrogen-bonding patterns in the solid state stabilize specific tautomers .

Q. How can researchers optimize catalytic conditions to improve synthesis yield while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE): Vary catalysts (e.g., Pd/C vs. enzyme-mediated), solvents (polar aprotic vs. ionic liquids), and temperature. Use response surface methodology to identify optimal conditions .
  • Byproduct Control: Monitor impurities like 6,7,8-trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one using HPLC-MS. Adjust reaction time or stoichiometry to suppress their formation .

Q. What in vitro models are suitable for assessing the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against protozoal enzymes (e.g., Trypanosoma cruzi cysteine proteases) using fluorogenic substrates. IC50_{50} values <10 µM indicate potent activity .
  • Cell-Based Assays: Use MTT viability assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects. Compare with controls treated with known inhibitors (e.g., dexamethasone) .
  • Mechanistic Studies: Employ molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites. Validate via site-directed mutagenesis .

Q. How can impurity profiles of this compound be rigorously characterized?

Methodological Answer:

  • HPLC-MS/MS: Use C18 columns (e.g., Agilent ZORBAX) with gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities. Detect trace levels (≥0.1%) via multiple reaction monitoring (MRM) .
  • Reference Standards: Synthesize known impurities (e.g., 2-amino-5,6-dichloro-3(4H)-quinazoline acetic acid) for spiking studies. Quantify using external calibration curves .

Data Analysis & Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

  • Solubility Parameter Analysis: Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) using ACD/Labs Percepta. Compare with experimental values from shake-flask methods in buffers (pH 1–13) .
  • Hydration Effects: Account for tautomeric forms’ hydration (e.g., 6H vs. 4H) via molecular dynamics simulations. Adjust predictions using activity coefficients .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

Methodological Answer:

  • Nonlinear Regression: Fit sigmoidal curves (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values. Use the Hill equation to assess cooperativity .
  • ANOVA with Tukey Post Hoc: Compare multiple treatment groups. Report p-values <0.05 as significant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.